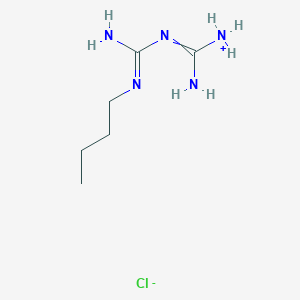

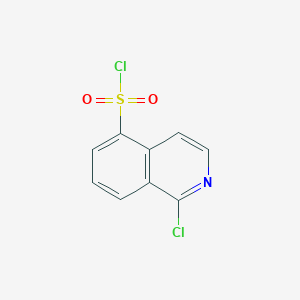

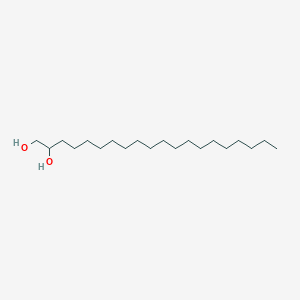

![molecular formula C₈H₁₂O₄ B023794 (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate CAS No. 162020-29-3](/img/structure/B23794.png)

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl acetate and related compounds involves complex chemical processes designed to achieve high enantiomeric excess and yield. Key methodologies include stereoselective anti-Aldol reactions, employing ester-derived titanium enolates, and one-pot synthesis procedures utilizing furan and Cbz-protected glycol aldehyde as starting materials. These methods highlight the precision required in the chemical synthesis of complex molecules for pharmaceutical applications (Ghosh, Li, & Perali, 2006); (Sevenich, Liu, Arduengo, Gupton, & Opatz, 2017).

Molecular Structure Analysis

The molecular structure of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl acetate is characterized by its hexahydrofuro[2,3-b]furan skeleton, which is a key feature for its biological activity. The stereochemistry of this molecule is critical for its function as a ligand in HIV protease inhibitors, demonstrating the importance of molecular structure in the design and function of pharmaceutical agents.

Chemical Reactions and Properties

This compound participates in a range of chemical reactions, underlying its versatility in synthetic chemistry. The use of lanthanide catalysts for condensation, and innovative bicyclization methods, showcases the chemical reactivity and potential for diversification of the hexahydrofuro[2,3-b]furan framework. These chemical properties are crucial for developing new pharmaceuticals with enhanced efficacy and specificity (Yu, Polniaszek, Becker, Cook, & Yu, 2007); (Shu, Yang, Zhang, Wu, Zhu, Yin, & Wu, 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Design and Synthesis : The stereoselective synthesis of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate is significant in developing pharmaceutical compounds. For instance, its role in the synthesis of darunavir analogues was reported, where the compound was synthesized from intermediates like 4-Amino-N-((2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropyl)-N-isobutyl benzenes sulfonamide, achieving high yields and purity (Bommena et al., 2015).

Application in HIV Protease Inhibitors

- Synthesis for HIV Protease Inhibitors : A key application of this compound is in the synthesis of HIV protease inhibitors. An efficient synthesis method using furan and Cbz-protected glycol aldehyde was developed for a key building block of various HIV protease inhibitors, including darunavir (Sevenich et al., 2017).

- Optical Purity and Enantiomer Access : A method using a lanthanide catalyst was developed for synthesizing racemic hexahydrofuro[2,3-b]furan-3-ol, allowing access to optically enriched enantiomers, supporting the development of protease inhibitors (Yu et al., 2007).

Stereoselective Synthesis

- Stereoselective Anti-Aldol Route : The stereoselective synthesis of this compound, specifically the (3R,3aS,6aR) enantiomer, involves an ester-derived titanium enolate based highly stereoselective anti-aldol reaction, illustrating its importance in creating high affinity P2-ligands (Ghosh et al., 2006).

Novel Synthesis Methods

- Efficient Synthesis Method : New methods for synthesizing 3a,6a-dihydrofuro[2,3-b]furan derivatives have been developed, emphasizing time-saving and catalyst-free approaches, valuable for synthesizing fused furofuran compounds (Shu et al., 2013).

Chemical Reactions and Transformations

- Reactions with Diaminopyridine : The compound's derivatives, such as furan-2-ylidene acetates, undergo Michael type reactions with 2,3-diaminopyridine, leading to pyrrol-2-ylidene-acetates, illustrating its versatility in chemical reactions (Sacmacl et al., 2012).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for causing harm to humans or the environment. This information can be found in the compound’s Material Safety Data Sheet (MSDS).

Zukünftige Richtungen

The future directions for research on a compound would depend on its potential applications. This could include further studies to understand its mechanism of action, development of methods for its synthesis, or exploration of its potential uses in medicine or industry.

Please note that this is a general overview and the specific details would depend on the exact structure and properties of “(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate”.

Eigenschaften

IUPAC Name |

[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-5(9)12-7-4-11-8-6(7)2-3-10-8/h6-8H,2-4H2,1H3/t6-,7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXLRBOCGWECNI-PRJMDXOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC2C1CCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]2[C@@H]1CCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450805 |

Source

|

| Record name | (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate | |

CAS RN |

162020-29-3 |

Source

|

| Record name | (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine](/img/structure/B23724.png)

![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)